(R)-4-Amino-4-phenylbutanoic acid

GABAB receptor pharmacology chiral neuroscience enantiomer-specific drug design

Racemic phenibut contains 50% inactive (S)-enantiomer that confounds receptor binding and behavioral pharmacology. Procure enantiopure (R)-4-amino-4-phenylbutanoic acid (CAS 201863-97-0). • GABAB Ki = 92 ± 3 μM; no (S)-enantiomer binding - clean target engagement. • α2-δ VDCC Ki = 23 μM (~4-fold selectivity over GABAB) - enables dual-target mechanistic studies. • 2× in vivo potency vs. racemate (FST, open field, tail-flick); CGP35348-reversible. Supplied at ≥98% purity with full analytical documentation for receptor occupancy, SAR, and behavioral pharmacology.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 201863-97-0
Cat. No. B1298301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Amino-4-phenylbutanoic acid
CAS201863-97-0
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCC(=O)O)N
InChIInChI=1S/C10H13NO2/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1
InChIKeyQCHLDIVWWGHNQB-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-4-Amino-4-phenylbutanoic Acid Overview


(R)-4-Amino-4-phenylbutanoic acid (CAS 201863-97-0), also designated as (4R)-4-amino-4-phenylbutanoic acid or (R)-phenibut, is a chiral γ-amino acid and the pharmacologically active enantiomer of phenyl-γ-aminobutyric acid [1]. With molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol, this compound serves as a selective GABAB receptor ligand and a gabapentinoid tool compound [2]. Its (R) configuration at the chiral C4 center is essential for its biological activity, distinguishing it from both its (S)-enantiomer and the racemic mixture [1].

Selectivity Enantiopure (R) configuration for GABAB receptor and α2-δ VDCC target engagement studies
Workflow Eliminates inactive (S)-enantiomer mass for accurate dose-response and receptor occupancy assays
Tool Compound Stereochemically defined gabapentinoid probe for dual-target pharmacological profiling

(R)-Enantiomer Purity Requirement


Substituting (R)-4-amino-4-phenylbutanoic acid with its racemic mixture or (S)-enantiomer introduces substantial pharmacological confounding that can invalidate experimental conclusions. Radioligand binding studies have demonstrated that (S)-phenibut does not bind to GABAB receptors at relevant concentrations, whereas the (R)-enantiomer binds with a Ki of 92 ± 3 μM [1]. In vivo, (S)-phenibut showed no activity in locomotor, antidepressant, or analgesic tests at doses up to 500 mg/kg, while (R)-phenibut was twice as potent as the racemate [1]. Additionally, the (R)-enantiomer engages the α2-δ subunit of voltage-dependent calcium channels (Ki = 23 μM) with approximately 4-fold selectivity over the GABAB receptor — a secondary pharmacological dimension that the (S)-enantiomer exhibits with 1.7-fold lower affinity (Ki = 39 μM) [2]. These enantiomer-specific, multi-target pharmacological properties mean that use of racemic or (S)-configured material yields fundamentally different target engagement profiles and cannot serve as a functional equivalent in mechanistic or pharmacological studies.

Racemic mixture

Contains 50% inactive (S)-enantiomer; may yield confounded GABAB binding results and approximately 2-fold lower in vivo potency.

(S)-enantiomer

Shows no measurable GABAB binding and 1.7-fold lower α2-δ affinity; target engagement profile may not transfer, limiting mechanistic interpretation.

Baclofen or gabapentin

Baclofen lacks α2-δ activity; gabapentin lacks GABAB activity. Neither reproduces the dual-target profile of (R)-phenibut.

Quantitative Comparative Evidence


GABAB Receptor Binding Affinity

The (R)-enantiomer binds to GABAB receptors with a Ki of 92 ± 3 μM, representing approximately 2-fold higher affinity than the racemate (Ki = 177 ± 2 μM), while the (S)-enantiomer shows no measurable GABAB binding [1]. The reference GABAB agonist baclofen binds with a Ki of 6.0 ± 1 μM, approximately 15-fold higher affinity than (R)-phenibut [2]. This dose-response relationship was confirmed by competitive radioligand binding using [³H]CGP54626, a selective GABAB receptor antagonist, in rat brain membrane preparations [1].

GABAB Receptor Binding
Head-to-head
Ki = 92 ± 3 μM
~2-fold higher affinity than racemate (177 μM)
Reported enantiomer-specific GABAB binding context. (S)-enantiomer shows no measurable binding.
[³H]CGP54626 radioligand binding, rat brain membrane preparations. Baclofen Ki = 6.0 μM for reference.
GABAB receptor pharmacology chiral neuroscience enantiomer-specific drug design

α2-δ VDCC Subunit Binding Affinity

In a head-to-head competition binding study using radiolabelled gabapentin as the subunit-selective ligand for the α2-δ subunit of voltage-dependent calcium channels (VDCC), the equilibrium dissociation constants (Ki) for (R)-phenibut, (S)-phenibut, baclofen, and gabapentin were 23, 39, 156, and 0.05 μM, respectively, in rat brain membrane preparations [1]. (R)-phenibut exhibited a 1.7-fold higher affinity than the (S)-enantiomer, a 6.8-fold higher affinity than baclofen, and its affinity was 460-fold lower than that of gabapentin [1]. Importantly, the binding affinity of (R)-phenibut for the α2-δ subunit is approximately 4-fold higher than its affinity for the GABAB receptor [1].

α2-δ VDCC Binding
Head-to-head
Ki = 23 μM
1.7-fold higher affinity than (S)-enantiomer (39 μM)
Supports enantiomer-specific α2-δ subunit engagement. Affinity is 4-fold higher than for GABAB receptor.
Radiolabelled gabapentin competition binding, rat brain membrane preparations. Gabapentin Ki = 0.05 μM.
voltage-dependent calcium channel α2-δ subunit gabapentinoid pharmacology neuropathic pain target

In Vivo Pharmacological Activity

In a comprehensive battery of rodent behavioral tests, (S)-phenibut was pharmacologically inactive at doses up to 500 mg/kg across all endpoints including locomotor activity, forced swim test (antidepressant), and tail-flick test (analgesic) [1]. In contrast, (R)-phenibut demonstrated approximately 2-fold greater potency than the racemic mixture across the majority of these tests [1]. In the forced swimming test, only (R)-phenibut at 100 mg/kg produced a statistically significant decrease in immobility time, consistent with antidepressant-like activity [1]. All effects of (R)-phenibut were blocked by the selective GABAB receptor antagonist CGP35348 [1].

In Vivo Activity
Head-to-head
~2× more potent than racemate
(S)-enantiomer inactive up to 500 mg/kg
Enantiomer-specific model-response context. Effects blocked by GABAB antagonist CGP35348.
Rodent forced swim, open field, and tail-flick tests. Reported significant decrease in immobility at 100 mg/kg.
antidepressant activity forced swim test locomotor activity in vivo pharmacology

GABAB-Independent Anti-Nociception

In the formalin-induced paw-licking test, (R)-phenibut produced dose-dependent anti-nociception during both Phase I and Phase II of the test. This anti-nociceptive effect was not blocked by the GABAB receptor-selective antagonist CGP35348, confirming a GABAB-independent mechanism [1]. In the chronic constriction injury (CCI) model of neuropathic pain, both (R)-phenibut and (S)-phenibut alleviated mechanical and thermal allodynia — a finding consistent with the observation that both enantiomers bind to the α2-δ VDCC subunit, though (R)-phenibut binds with 1.7-fold higher affinity (Ki = 23 μM vs. 39 μM) [1]. Notably, (R)-phenibut at doses up to 100 mg/kg did not affect pentylenetetrazole-induced seizures, indicating separation between anti-nociceptive and anticonvulsant profiles [1].

GABAB-Independent Anti-Nociception
Head-to-head
CGP35348-resistant effect
α2-δ Ki = 23 μM vs. (S)-enantiomer 39 μM
Supports dual-target mechanistic dissection. Anti-nociception not mediated by GABAB receptor.
Formalin test and CCI neuropathic pain model. No effect on pentylenetetrazole-induced seizures at tested doses.
anti-nociceptive formalin test CCI model gabapentinoid analgesic

Application Scenarios


GABAB Receptor Pharmacology Studies

The GABAB receptor binding data establishing a Ki of 92 ± 3 μM for (R)-phenibut, with no measurable binding for the (S)-enantiomer, makes this compound the essential tool for any study requiring stereochemically defined GABAB receptor activation [1]. Procuring the pure (R)-enantiomer eliminates the confounding presence of inactive (S)-enantiomer that constitutes 50% of racemic phenibut. This is particularly critical in receptor occupancy studies, structure-activity relationship (SAR) programs, and competitive binding assays where the presence of inactive enantiomer distorts apparent potency measurements. The baclofen comparator data (Ki = 6.0 ± 1 μM) provides a well-characterized reference point for calibrating GABAB-mediated effects [1].

Dual-Target Gabapentinoid Profiling

The unique dual-target profile of (R)-phenibut — binding to both GABAB receptors (Ki = 92 μM) and the α2-δ VDCC subunit (Ki = 23 μM) with approximately 4-fold selectivity for the α2-δ site — enables experimental paradigms that neither baclofen (pure GABAB agonist; negligible α2-δ affinity, Ki = 156 μM) nor gabapentin (pure α2-δ ligand; Ki = 0.05 μM, no GABAB activity) can support [2]. Researchers investigating the interplay between GABAB and α2-δ signaling pathways in neuropathic pain, anxiety, or neuroprotection can use (R)-phenibut as a single-molecule probe with characterized affinities at both targets. The formalin test data demonstrating GABAB-independent anti-nociception (CGP35348-resistant) provides a validated experimental framework for dissecting these mechanisms in vivo [2].

In Vivo Behavioral Pharmacology

For rodent behavioral studies — including forced swim test (antidepressant), open field (locomotor), and tail-flick (analgesic) — the pure (R)-enantiomer delivers approximately 2-fold greater potency than racemic phenibut and eliminates the pharmacological noise introduced by the inactive (S)-enantiomer [1]. The established in vivo inactivity of (S)-phenibut at doses up to 500 mg/kg provides strong justification for procuring enantiopure (R)-configured material for dose-response studies where accurate ED₅₀ determination and target engagement correlation are essential [1]. This is particularly important for studies where the CGP35348-reversible nature of (R)-phenibut's behavioral effects serves as a critical experimental control for GABAB receptor mediation [1].

Chiral Building Block for Drug Discovery

As a chiral γ-amino acid with a defined (R) configuration at the C4 position, (R)-4-amino-4-phenylbutanoic acid serves as a versatile scaffold for constructing enantiomerically pure GABA-mimetic compound libraries . The compound's dual functional groups (primary amine and carboxylic acid) enable peptide bond formation and diverse derivatization chemistry, while the phenyl ring provides a hydrophobic anchor for modulating blood-brain barrier penetration and target binding. In medicinal chemistry programs targeting GABAB receptors or α2-δ VDCC subunits, starting from the enantiopure (R)-configured building block avoids the need for chiral resolution at later synthetic stages and ensures that SAR conclusions are not confounded by stereochemical heterogeneity. Suppliers offer this compound at ≥95% purity, with certain vendors providing material at NLT 98% purity suitable for pharmaceutical R&D and quality control applications .

Application
Selection Property
Validation Focus
GABAB Receptor Pharmacology
Enantiomer-specific binding context
Radioligand displacement and receptor occupancy endpoint review
Dual-Target Gabapentinoid Profiling
Characterized dual GABAB/α2-δ affinity
CGP35348-resistant anti-nociception model context
In Vivo Behavioral Pharmacology
Enantiopure (R) configuration for dose-response studies
GABAB antagonist-reversible behavioral endpoint review
Chiral Building Block Synthesis
Defined (R) stereochemistry at C4
Stereochemical integrity and derivatization compatibility review

Technical Documentation Hub

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35 linked technical documents
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